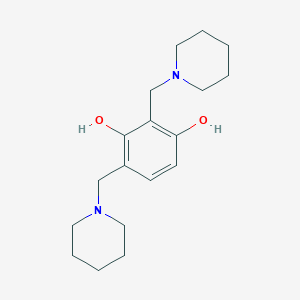
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as 2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol, is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . This compound is characterized by the presence of two piperidinylmethyl groups attached to a 1,3-benzenediol core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- typically involves the reaction of 1,3-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The piperidinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidinylmethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be compared with other similar compounds, such as:
1,3-Benzenediol, 2,4-bis(1-morpholinylmethyl)-: This compound has morpholinylmethyl groups instead of piperidinylmethyl groups, which may result in different chemical and biological properties.
1,3-Benzenediol, 2,4-bis(1-pyrrolidinylmethyl)-: The presence of pyrrolidinylmethyl groups can also alter the compound’s reactivity and applications.
特性
CAS番号 |
108118-36-1 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChIキー |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
正規SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Key on ui other cas no. |
108118-36-1 |
同義語 |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















